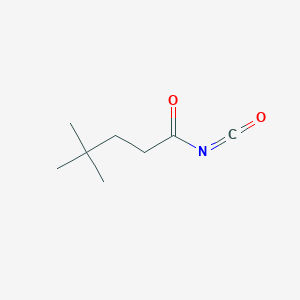
4,4-Dimethylpentanoyl isocyanate
Vue d'ensemble
Description
4,4-Dimethylpentanoyl isocyanate is a chemical compound with the molecular formula C8H13NO2. It belongs to the family of isocyanates, which are known for their reactivity and versatility in organic synthesis. This compound is characterized by the presence of an isocyanate group (-NCO) attached to a 3,3-dimethylbutanecarbonyl moiety. It is used in various chemical reactions and has applications in multiple scientific fields.
Synthetic Routes and Reaction Conditions:
Oxidation of Isonitriles: This method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.
Decarboxylative Isocyanation: Carboxylic acids can be converted to isocyanates via a one-pot Curtius rearrangement using 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (DMTN3) and DMAP as a catalyst.
Industrial Production Methods: The industrial production of isocyanates, including 3,3-dimethylbutanecarbonyl isocyanate, predominantly relies on the phosgene process. due to the toxicity of phosgene, non-phosgene methods are being explored. These include the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanates .
Types of Reactions:
Hydrolysis: Isocyanates react with water to form carbamic acid, which decomposes to form amines and carbon dioxide.
Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (carbamates).
Reaction with Amines: Isocyanates react with amines to form ureas.
Common Reagents and Conditions:
Water: Hydrolysis of isocyanates.
Alcohols: Formation of urethanes.
Amines: Formation of ureas.
Major Products:
Carbamic Acid: Intermediate in hydrolysis.
Urethanes: Products of reaction with alcohols.
Ureas: Products of reaction with amines.
Applications De Recherche Scientifique
4,4-Dimethylpentanoyl isocyanate is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Used in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3,3-dimethylbutanecarbonyl isocyanate involves the reactivity of the isocyanate group (-NCO). This group can react with nucleophiles such as water, alcohols, and amines, leading to the formation of carbamic acid, urethanes, and ureas, respectively . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Hexamethylene Diisocyanate (HDI): Used in the production of non-yellowing polyurethane materials.
Isophorone Diisocyanate (IPDI): Another aliphatic isocyanate used in polyurethane production.
Toluene Diisocyanate (TDI): An aromatic isocyanate used in the production of flexible foams.
Diphenylmethane Diisocyanate (MDI): Used in the production of rigid foams.
Uniqueness: 4,4-Dimethylpentanoyl isocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. Its branched alkyl chain can influence its reactivity and the properties of the products formed from its reactions.
Propriétés
IUPAC Name |
4,4-dimethylpentanoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)5-4-7(11)9-6-10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANCPMPPTOONBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















